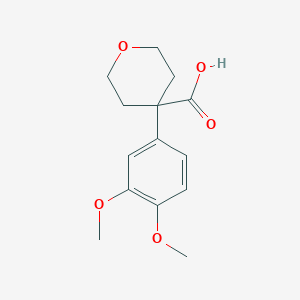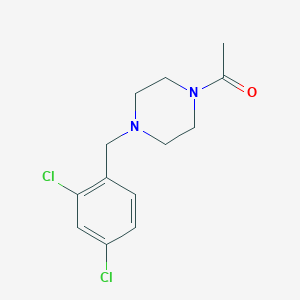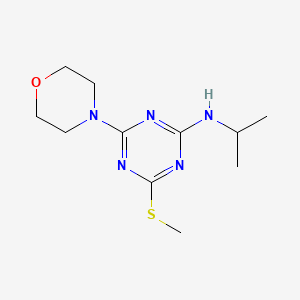
4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydro-pyran derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, indicating its anti-inflammatory and analgesic effects. It has also been found to reduce neuronal excitability, indicating its anticonvulsant and neuroprotective effects. Furthermore, it has been found to induce apoptosis in cancer cells, indicating its anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid in lab experiments is its potential therapeutic applications in various scientific research areas. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to conduct more studies on its safety and efficacy in humans. Furthermore, more studies are needed to determine its potential use in the treatment of specific diseases such as epilepsy, Parkinson's disease, and cancer. Finally, further research is needed to explore the potential of this compound as a lead molecule for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various scientific research areas. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, analgesic, anticonvulsant, neuroprotective, and anticancer properties. However, further studies are needed to optimize its therapeutic potential, determine its safety and efficacy in humans, and explore its potential as a lead molecule for drug development.
Synthesis Methods
The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid has been achieved using different methods. One method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine and acetic acid. The resulting product is then converted to the acid form using hydrochloric acid. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl acetoacetate in the presence of acetic anhydride and piperidine. The product is then converted to the acid form using hydrochloric acid.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid has been found to have potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have anticonvulsant and neuroprotective effects, indicating its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Furthermore, it has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLFPHTZYMUZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)










![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)